molecular formula C11H12ClNO3 B163286 2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid CAS No. 129973-02-0

2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid

Cat. No.: B163286
CAS No.: 129973-02-0
M. Wt: 241.67 g/mol
InChI Key: UFMSVCROZJXPCF-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid is a chemical compound of significant interest in pharmaceutical and metabolic research. It is structurally related to the fibrate class of compounds, such as Bezafibrate, which are well-established as antilipemic agents . These agents are primarily known for their role in modulating lipid metabolism by activating Peroxisome Proliferator-Activated Receptors (PPARs), specifically the alpha subtype . This mechanism leads to the regulation of genes involved in the breakdown of fatty acids, ultimately reducing blood levels of triglycerides and low-density lipoprotein (LDL) cholesterol, while increasing levels of high-density lipoprotein (HDL) cholesterol . As a research tool, this compound provides a valuable template for studying the structure-activity relationships of PPAR agonists and for investigating new pathways in metabolic disorder research. It is ideal for in vitro studies aimed at understanding lipid homeostasis and for the development of novel therapeutic agents. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. HANDLING & SAFETY: Please consult the relevant Safety Data Sheet (SDS) for detailed handling and safety information before use. REFERENCES: 1. Guide to Pharmacology: Bezafibrate Ligand Profile . 2. Talanta: Voltammetric determination of Bezafibrate .

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-11(2,10(15)16)13-9(14)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMSVCROZJXPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 2-Amino-2-methylpropanoic Acid

The carboxylic acid group is protected as a methyl or ethyl ester to prevent undesired side reactions during subsequent steps. This involves:

  • Dissolving 2-amino-2-methylpropanoic acid in a lower aliphatic alcohol (e.g., methanol or ethanol).

  • Catalyzing esterification with concentrated sulfuric acid or hydrochloric acid under reflux (60–80°C, 4–6 hours).

  • Isolating the ester via vacuum distillation or crystallization.

Benzoylation with 4-Chlorobenzoyl Chloride

The amino group undergoes nucleophilic acyl substitution:

  • Reaction Conditions :

    • Solvent: Methyl isobutyl ketone (MIBK) or 2-ethylhexanol.

    • Base: Sodium hydroxide (1.0–1.5 equivalents) or potassium carbonate (2–4 equivalents).

    • Temperature: 50–60°C for 1–3 hours.

  • Procedure :

    • The esterified intermediate is dissolved in MIBK, followed by dropwise addition of 4-chlorobenzoyl chloride (1.05–1.35 equivalents).

    • The mixture is stirred under nitrogen to minimize hydrolysis of the acyl chloride.

    • Post-reaction, the organic phase is washed with water to remove HCl byproducts.

Ester Hydrolysis to Carboxylic Acid

The protected ester is hydrolyzed under acidic or basic conditions:

  • Basic Hydrolysis :

    • Reflux with aqueous NaOH (2–4 equivalents) in a polar solvent (e.g., ethanol/water).

    • Neutralization with HCl precipitates the crude product.

  • Acidic Hydrolysis :

    • Treatment with 40% sulfuric acid at 80–90°C for 2 hours.

    • Filtration and recrystallization from hot water yield the pure acid.

Key Data :

StepSolventBaseTemperature (°C)Yield (%)
EsterificationMethanolH₂SO₄6585–90
BenzoylationMIBKNaOH5578–82
HydrolysisEthanol/WaterH₂SO₄8088–92

Direct Amidation of 2-Amino-2-methylpropanoic Acid

While less common due to competing side reactions, direct amidation avoids ester protection:

Reaction Optimization

  • Coupling Agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation.

  • Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Byproduct Scavengers : 4-Dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) improve efficiency.

Procedure

  • Dissolve 2-amino-2-methylpropanoic acid (1.0 equivalent) and 4-chlorobenzoyl chloride (1.1 equivalents) in DCM.

  • Add EDC (1.2 equivalents) and DMAP (0.1 equivalents) at 0°C.

  • Stir at room temperature for 12–24 hours.

  • Extract with dilute HCl to remove unreacted acyl chloride, followed by sodium bicarbonate washes.

Challenges :

  • Carboxylic acid protonation reduces nucleophilicity of the amine.

  • Competitive formation of N-acylurea byproducts with DCC.

Industrial-Scale Production Considerations

Cost-Effective Solvent Selection

  • 2-Ethylhexanol : High boiling point (185°C) allows reflux without rapid solvent loss.

  • Methyl Isobutyl Ketone (MIBK) : Facilitates phase separation during workup.

Recycling of Byproducts

  • 4-Chlorobenzoic Acid : Generated from hydrolysis of excess acyl chloride, recovered via acid-base extraction.

  • Organic Solvents : Distilled and reused to reduce waste.

Purity Control

  • Crystallization : Recrystallization from ethanol/water (3:1) achieves >99% purity.

  • Chromatography : Reserved for pharmaceutical-grade material using silica gel eluted with ethyl acetate/hexane.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Ester ProtectionHigh purity; ScalableMulti-step; Longer synthesis time75–85
Direct AmidationFewer stepsLower yields; Byproduct formation60–70
Industrial ProcessCost-effective; Solvent recyclingRequires specialized equipment80–88

Mechanistic Insights and Side Reactions

Amidation Mechanism

  • Step 1 : Deprotonation of the amine by NaOH, forming a nucleophilic amide ion.

  • Step 2 : Attack on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.

  • Step 3 : Elimination of HCl, stabilized by bicarbonate or carbonate bases.

Common Side Reactions

  • Over-Benzoylation : Excess acyl chloride leads to di-acylated products. Mitigated by stoichiometric control.

  • Ester Hydrolysis Prematurely : Moisture exposure during benzoylation hydrolyzes the ester. Prevented by anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction pathways, metabolic pathways, and regulatory pathways .

Comparison with Similar Compounds

Structural Comparison

The fibrate class shares a core 2-methylpropanoic acid moiety but differs in aromatic substituents. Key structural variations influence solubility, bioavailability, and potency:

Compound Molecular Formula Molecular Weight Substituent Structure Key Functional Groups
Bezafibrate C₁₉H₂₀ClNO₄ 361.82 4-[2-(4-Chlorobenzamido)ethyl]phenoxy Amide, phenoxy, carboxylic acid
Fenofibric Acid C₁₇H₁₅ClO₄ 318.75 4-(4-Chlorobenzoyl)phenoxy Ketone, phenoxy, carboxylic acid
Clofibric Acid C₁₀H₁₁ClO₃ 214.65 4-Chlorophenoxy Phenoxy, carboxylic acid
Clofibrate C₁₂H₁₅ClO₃ 242.70 4-Chlorophenoxy + ethyl ester Phenoxy, ester

Key Structural Notes:

  • Bezafibrate : Contains a benzamidoethyl side chain, enhancing binding to peroxisome proliferator-activated receptors (PPARs) compared to simpler fibrates .
  • Fenofibric Acid: Features a 4-chlorobenzoyl group directly attached to the phenoxy ring, improving lipid solubility but requiring esterification (e.g., fenofibrate) for oral absorption .
  • Clofibric Acid : Lacks the benzoyl/benzamido group, resulting in reduced potency and shorter half-life .
Pharmacological and Physicochemical Properties
Parameter Bezafibrate Fenofibric Acid Clofibrate
Solubility Soluble in DMF, methanol; insoluble in water Low aqueous solubility; formulated as esters (e.g., fenofibrate) Ethyl ester form enhances lipid solubility
Potency Reduces triglycerides by ~43%, cholesterol by 20–25% Comparable to bezafibrate but requires metabolic activation Less potent; largely replaced by newer fibrates
Bioavailability ~80% (active form) ~60% (as fenofibrate prodrug) ~95% (as clofibrate ester)
Metabolism Direct PPAR-α agonist Prodrug hydrolyzed to fenofibric acid Rapidly metabolized to clofibric acid

Efficacy Insights :

  • Bezafibrate’s amide group enhances receptor binding and prolongs activity, making it more potent than clofibrate .
  • Fenofibrate’s ester form improves absorption, but its active metabolite (fenofibric acid) has a shorter half-life than bezafibrate .

Biological Activity

2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid, also known as a derivative of amino acids with potential therapeutic applications, has garnered attention in pharmacological research. This compound is characterized by its unique structural features that may influence its biological activity, particularly in the context of receptor interactions and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of 2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid can be represented as follows:

  • Molecular Formula : C11H12ClNO2
  • Molecular Weight : 227.67 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorobenzoyl group enhances its binding affinity due to electron-withdrawing effects, which can stabilize interactions with target sites.

1. Receptor Interaction

Recent studies have highlighted the compound's role as an allosteric enhancer of the A1 adenosine receptor. A structure-activity relationship (SAR) study indicated that modifications on the phenyl ring significantly affect the binding affinity and functional activity of the compound. For instance, specific substitutions at the C-5 position of the thiophene moiety correlated with enhanced receptor activity, demonstrating a clear dependency on molecular structure for pharmacological efficacy .

2. Enzyme Inhibition

The compound has been evaluated for its potential to inhibit various enzymes involved in metabolic pathways. Preliminary findings suggest that it may act as a competitive inhibitor, although detailed kinetic studies are required to elucidate the exact mechanisms involved.

Case Study 1: Allosteric Modulation

In a study examining a series of analogs derived from 2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid, researchers found that certain derivatives exhibited potent allosteric modulation of the A1 receptor. The most active compounds demonstrated an EC50 value in the low micromolar range, indicating significant biological activity. The study emphasized the importance of substituent positioning on the thiophene ring for enhancing receptor interaction .

Case Study 2: Gastrointestinal Permeation Enhancers

Another investigation explored the use of this compound in enhancing gastrointestinal permeability for drug delivery applications. The results indicated that formulations containing this compound improved absorption rates significantly compared to standard formulations, suggesting its utility in pharmaceutical development .

Data Tables

Parameter Value
Molecular Weight227.67 g/mol
A1 Adenosine Receptor EC50~0.1 µM
Enzyme Inhibition TypeCompetitive
Gastrointestinal Permeation RatioUp to 10x improvement

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